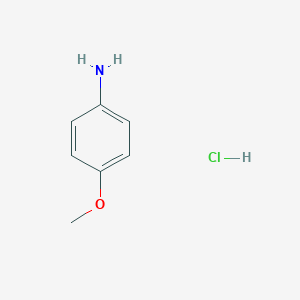

p-Anisidine hydrochloride

Overview

Description

p-Anisidine hydrochloride, also known as 4-methoxyaniline hydrochloride, is an organic compound with the chemical formula CH₃OC₆H₄NH₂·HCl. It is a derivative of aniline, where a methoxy group is attached to the para position of the benzene ring. This compound appears as an off-white to pink crystalline powder and is known for its use in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Anisidine hydrochloride is typically synthesized by the reduction of 4-nitroanisole. The reduction process involves the use of reducing agents such as iron powder and hydrochloric acid. The reaction proceeds as follows: [ \text{CH₃OC₆H₄NO₂} + 3 \text{Fe} + 6 \text{HCl} \rightarrow \text{CH₃OC₆H₄NH₂} + 3 \text{FeCl₂} + 2 \text{H₂O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar reduction processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalytic hydrogenation is also common in industrial synthesis, where hydrogen gas is used in the presence of a catalyst such as palladium on carbon.

Types of Reactions:

Oxidation: this compound can undergo aerobic oxidation in the presence of gold catalysts to form aromatic azo compounds.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: this compound readily undergoes nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

Oxidation: Gold catalysts, oxygen.

Reduction: Iron powder, hydrochloric acid, hydrogen gas, palladium on carbon.

Substitution: Various nucleophiles such as halides, alkylating agents.

Major Products:

Oxidation: Aromatic azo compounds.

Reduction: Derivatives of p-anisidine.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

Chemical Properties and Safety

p-Anisidine hydrochloride exists as a pale yellow crystalline solid, soluble in water and organic solvents. It is classified as hazardous due to its potential health risks, including acute toxicity and carcinogenic effects upon prolonged exposure . Safety measures are essential when handling this compound to prevent adverse health effects such as methemoglobinemia and nephrotoxicity .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notable applications include:

- Synthesis of Analgesics and Antipyretics : Compounds like Phenazopyridine and Bucillamine are synthesized using p-anisidine derivatives. Phenazopyridine is used for urinary tract discomfort relief, while Bucillamine acts as a disease-modifying antirheumatic drug .

- Drug Formulation : Its derivatives are also explored for their anti-inflammatory properties, contributing to the development of new therapeutic agents .

Case Study: Synthesis of Phenazopyridine

A study demonstrated the efficiency of this compound in synthesizing Phenazopyridine through a multi-step reaction involving diazotization and coupling reactions. The yield was reported to be over 85%, showcasing its utility in pharmaceutical manufacturing.

Dye Manufacturing

In the dye industry, this compound is utilized as a precursor for various synthetic dyes:

- Dye Intermediates : It is crucial for producing vibrant dyes such as Acid Red GP and Direct Blue VB. These dyes are extensively used in textiles due to their excellent colorfastness and stability .

- Environmental Considerations : The production processes involving p-anisidine must adhere to environmental regulations due to the hazardous nature of some by-products generated during dye synthesis .

Data Table: Dyes Synthesized from this compound

| Dye Name | Application | Color Type |

|---|---|---|

| Acid Red GP | Textile dyeing | Red |

| Direct Blue VB | Textile dyeing | Blue |

| Acid Alizarin Violet N | Textile dyeing | Violet |

| Disperse Blue 79 | Synthetic fibers | Blue |

Analytical Chemistry

This compound is employed in analytical chemistry for various applications:

- Complexometric Indicator : It acts as an indicator for iron(III) ions, facilitating precise iron content determination in samples .

- Detection Reagent : The compound is used for detecting oxidation products such as aldehydes and ketones in fats and oils, demonstrating its role in food chemistry .

Case Study: Detection of Sugars Using p-Anisidine

A research study illustrated the use of this compound in paper chromatography for sugar detection. The method provided high sensitivity and specificity, allowing for effective analysis of carbohydrate content in various food samples.

Research Applications

Recent studies have explored the biological applications of this compound beyond traditional uses:

- Molecular Biology : Research has shown that complexes formed with lanthanides using p-anisidine can act as luminescent probes in biomedical assays, enhancing detection capabilities in life sciences .

- Anti-Cancer Activity : Investigations into lanthanide-coordinated complexes involving p-anisidine have revealed potential anti-cancer properties, indicating its future applicability in therapeutic development .

Mechanism of Action

The mechanism of action of p-anisidine hydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The methoxy group on the benzene ring also influences its reactivity by donating electron density, making the compound more reactive towards electrophiles.

Comparison with Similar Compounds

o-Anisidine (2-methoxyaniline): An isomer of p-anisidine with the methoxy group at the ortho position.

m-Anisidine (3-methoxyaniline): Another isomer with the methoxy group at the meta position.

Aniline: The parent compound without any methoxy substitution.

Uniqueness: p-Anisidine hydrochloride is unique due to the para positioning of the methoxy group, which significantly affects its chemical properties and reactivity. This positioning makes it more suitable for certain reactions compared to its ortho and meta isomers. Additionally, the hydrochloride form enhances its solubility in water, making it more versatile for various applications.

Biological Activity

p-Anisidine hydrochloride (CAS Number: 20265-97-8) is an aromatic amine primarily used as an intermediate in the synthesis of dyes and pharmaceuticals. Its biological activity has garnered attention due to its potential health risks, including carcinogenicity and toxicity. This article explores the compound's biological effects, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : CHClN\O

- Molecular Weight : 159.60 g/mol

- Melting Point : 215-220 °C

- Solubility : Moderately soluble in water; more soluble in organic solvents.

Toxicological Profile

This compound exhibits several toxicological effects, primarily affecting the blood, kidneys, liver, and central nervous system. Key findings include:

- Methemoglobinemia : Chronic exposure can lead to methemoglobinemia, where hemoglobin is converted to methemoglobin, reducing oxygen transport in the blood. Symptoms include cyanosis and fatigue .

- Carcinogenic Potential : Studies indicate a potential link to bladder cancer. In a chronic study with Fischer 344 rats, this compound was administered in diet concentrations of 3000 ppm and 6000 ppm for 103 weeks. The results suggested no significant increase in overall tumor incidence but indicated a possible association with preputial gland tumors in male rats .

The biological activity of p-anisidine is largely attributed to its metabolic products and their interactions with cellular components:

- Oxidative Stress : p-Anisidine can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

- DNA Interaction : Metabolites of p-anisidine have been shown to bind covalently to DNA, potentially leading to mutations and cancer development .

Carcinogenicity Studies

A comprehensive bioassay conducted by the National Cancer Institute assessed the carcinogenic potential of this compound. The study involved administering varying concentrations of the compound to rats and mice over an extended period:

| Species | Dose (ppm) | Observations |

|---|---|---|

| Rats | 3000 | No significant increase in overall tumor incidence; observed preputial gland tumors in males . |

| Mice | 6000 | No significant tumor development noted . |

Despite these findings, the presence of tumors in specific instances suggests that further investigation is warranted.

Nephrotoxicity Assessment

In a nephrotoxicity study involving Fischer 344 rats, this compound was administered intraperitoneally at a dose of 120 mg/kg. Results indicated significant renal damage characterized by elevated levels of urinary N-acetyl-β-D-glucosaminidase (NAG), indicating renal tubular dysfunction .

Summary of Findings

The biological activity of this compound reveals a complex profile characterized by potential carcinogenicity and significant toxicity:

- Health Risks : Chronic exposure poses serious health risks including methemoglobinemia and potential carcinogenic effects.

- Regulatory Status : Due to its hazardous nature, regulatory bodies classify this compound as a substance requiring careful handling and monitoring.

Chemical Reactions Analysis

Schiff Base Formation

p-Anisidine hydrochloride reacts with aldehydes and ketones to form Schiff bases via condensation. This reaction is critical in analytical chemistry for detecting oxidation products in fats and oils, as unsaturated aldehydes generated during lipid oxidation form colored complexes absorbing at 350 nm .

Mechanism :

The reaction occurs under mild conditions (room temperature, aqueous or alcoholic solvents) and is utilized in the p-anisidine value test , an official method by the American Oil Chemists' Society .

Oxidative Polymerization

This compound undergoes oxidative polymerization to form poly(p-anisidine) (PPA), a conductive polymer. Key parameters include:

| Parameter | Value/Condition | Source |

|---|---|---|

| Oxidation potential | +0.393 V vs. NHE | |

| Oxidant | Ammonium persulfate | |

| Dopant | HCl | |

| Conductivity range | – S/cm |

Applications :

-

PPA interfaces with Photosystem I (PSI) to enhance photoelectrochemical activity in biohybrid systems .

-

The polymer’s morphology (globular or rod-like structures) depends on synthesis conditions .

Acid-Base Reactions

As a hydrochloride salt, it dissociates in aqueous solutions to release HCl, forming the free base (p-anisidine):

This property makes it reactive toward bases, neutralizing them to regenerate the aromatic amine .

Metabolic Reactions

In biological systems, this compound undergoes enzymatic transformations:

Metabolite Toxicity :

-

p-Aminophenol is associated with nephrotoxicity and oxidative stress in renal cells .

-

Covalent binding to DNA and proteins via quinone-imine intermediates has been observed in vitro .

Decomposition and Incompatibilities

Under thermal or reactive conditions, this compound decomposes into hazardous products:

| Condition | Products | Risk |

|---|---|---|

| Heating/Strong acids | HCl, CO, CO₂, NOₓ | Toxic |

| Oxidizing agents | Nitrated derivatives | Explosive |

Storage : Requires inert gas atmospheres and protection from moisture .

Catalytic Hydrogenation

While not directly involving the hydrochloride, the free base (p-anisidine) is synthesized via hydrogenation of 4-nitroanisole using catalysts like Raney-Ni or Pd-C . For example:

Industrial Process :

Properties

IUPAC Name |

4-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYJLACQFYZHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO.ClH, C7H10ClNO | |

| Record name | P-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-94-9 (Parent) | |

| Record name | p-Anisidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020093 | |

| Record name | p-Anisidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grayish-black crystalline solid or brown crystals. (NTP, 1992) | |

| Record name | P-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | P-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

20265-97-8 | |

| Record name | P-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020265978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methoxy-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Anisidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4R75N8VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

457 °F (NTP, 1992) | |

| Record name | P-ANISIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has p-Anisidine hydrochloride been implicated in any human health concerns?

A2: While no direct link between this compound and human cancers has been established, its structural similarity to other aromatic amines, some of which are known human carcinogens, raises concerns. The selection of 2,4-dimethoxyaniline hydrochloride, a related compound, for carcinogenicity bioassays was prompted by the observed elevated bladder cancer rates among workers in the dye manufacturing industry, where aromatic amines are commonly used. [] This underscores the importance of investigating the potential health risks associated with this compound and related compounds.

Q2: What is the role of this compound in analytical chemistry?

A3: this compound is a valuable reagent in carbohydrate analysis, particularly for detecting sugars on paper chromatograms. [, ] When sprayed onto a chromatogram, it reacts with reducing sugars, producing colored spots that enable visualization and differentiation of various sugars. This application highlights its utility in biochemical and analytical research settings.

Q3: Are there specific structural features of this compound that contribute to its applications?

A4: While specific structural data like molecular formula, weight, and spectroscopic information are not provided in these research papers, the presence of the amine group in this compound is crucial for its reactivity with reducing sugars in chromatographic detection methods. [, ] This chemical interaction forms the basis for its use in identifying and analyzing carbohydrates.

Q4: Beyond carcinogenicity studies, what other toxicological data are available for this compound?

A5: The research primarily focuses on carcinogenicity assessments in rats and mice. [, ] Information regarding other toxicological effects, such as genotoxicity, reproductive toxicity, or specific organ toxicity, is not detailed within these research papers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.